sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate
Description
Sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate is a sulfinate salt featuring a pyrazole backbone substituted with chlorine and methyl groups at positions 5, 1, and 3, respectively. The sulfinate group (-SO₂⁻Na⁺) at position 4 enhances its reactivity as a nucleophile or leaving group in organic synthesis. It is cataloged as a building block for pharmaceutical and agrochemical intermediates, with applications in nucleophilic substitution reactions and metal-catalyzed cross-coupling processes . The compound is listed in Enamine Ltd’s catalog under MDL number MFCD04967413, highlighting its commercial availability for research .
Properties
IUPAC Name |
sodium;5-chloro-1,3-dimethylpyrazole-4-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S.Na/c1-3-4(11(9)10)5(6)8(2)7-3;/h1-2H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSQSGXMKVRPIS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)[O-])Cl)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The product is then isolated through filtration and recrystallization to obtain a pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their functional groups, and applications:
Pharmacological Relevance
- Sulfonamide derivatives (e.g., C₅H₈ClN₃O₂S) are often explored for biological activity due to the sulfonamide moiety’s prevalence in drugs .
- Pyrazole esters (e.g., ethyl carboxylates) serve as prodrugs or intermediates for anti-inflammatory and analgesic agents, as seen in related sulfonylpyrazole derivatives .
Biological Activity
Sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrazole derivatives. Its chemical structure is characterized by the presence of a pyrazole ring with a chlorine atom and a sulfinate group, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Activity : The sulfinate group can act as a nucleophile, participating in various chemical reactions that may affect biological pathways.
- Enzyme Modulation : The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity. This interaction may lead to alterations in cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. A study conducted on murine models demonstrated that administration of the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli.
Case Study 1: Cancer Cell Line Studies
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |
| NCI-H460 (Lung Cancer) | 42.30 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 17.82 | Inhibition of proliferation |
These results indicate that the compound may have potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation.
Case Study 2: In Vivo Efficacy
In vivo studies involving animal models have shown promising results regarding the efficacy of this compound in reducing tumor growth. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, suggesting its potential utility in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, pyrazole-4-carbaldehyde derivatives (e.g., 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde) can undergo sulfination using sodium sulfite or related reagents under reflux conditions in ethanol or methanol. Catalysts like anhydrous sodium carbonate may enhance reaction efficiency . Characterization should include:
- IR spectroscopy : To confirm sulfinate (S–O) stretching vibrations (~1000–1200 cm⁻¹).
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups at N1/N3, chlorine at C5).
- Mass spectrometry : For molecular ion [M–Na]⁻ or adducts in negative-ion mode.
- Elemental analysis : To validate purity (>95%) and stoichiometry .
Q. How can the stability and compatibility of this compound be assessed under experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Solvent compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMSO, DMF) and avoid oxidizing agents (e.g., peroxides) .
- Hygroscopicity : Store under inert atmosphere (argon) with desiccants to prevent moisture absorption.
Q. What crystallographic techniques are suitable for resolving the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is ideal. Key steps include:
- Crystal growth : Use slow evaporation in ethanol/water mixtures.
- Data collection : Optimize resolution (<0.8 Å) for precise sulfinate group geometry.
- Refinement : Apply SHELXL for anisotropic displacement parameters and validate via R-factor convergence (<5%) .
Advanced Research Questions
Q. How can this compound serve as a building block for heterocyclic systems?
- Methodological Answer : The sulfinate group acts as a nucleophile in cross-coupling or cyclization reactions. For example:
- Thienopyrazole synthesis : React with methyl thioglycolate in ethanol/sodium carbonate to form thieno[2,3-c]pyrazoles .
- Friedel-Crafts alkylation : Use propan-2-ol derivatives to access indeno[1,2-c]pyrazoles .
Q. What strategies address contradictions in pharmacological data for derivatives of this compound?
- Methodological Answer : If bioactivity results (e.g., analgesic/anti-inflammatory) conflict:
- Purity verification : Re-run elemental analysis and HPLC to exclude impurities (>99% purity).
- Structural confirmation : Re-examine NMR/IR for unintended modifications (e.g., sulfonamide vs. sulfinate).
- Dose-response reevaluation : Test broader concentration ranges in rodent models (e.g., carrageenan-induced edema) .
Q. How can computational modeling predict reactivity or binding modes of this sulfinate in drug design?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential (sulfinate as H-bond acceptor).
- Molecular docking : Screen against cyclooxygenase (COX-2) or interleukin targets using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What are the challenges in modifying the pyrazole core via halogenation or functionalization?
- Methodological Answer :
- Iodination : Use I₂/HIO₃ in acetic acid under reflux to substitute C4-hydrogen with iodine (≥80% yield) .
- Regioselectivity : Direct electrophilic substitution using LDA (lithium diisopropylamide) to control C4 vs. C5 functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
